molecular formula C14H15NO2 B12046819 Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 954-92-7

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12046819
CAS No.: 954-92-7
M. Wt: 229.27 g/mol
InChI Key: JVVPVNRWUFOIEO-UHFFFAOYSA-N
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Description

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C14H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylpyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, yielding the desired ester product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

954-92-7

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-10-8-15-13(11(10)2)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3

InChI Key

JVVPVNRWUFOIEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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